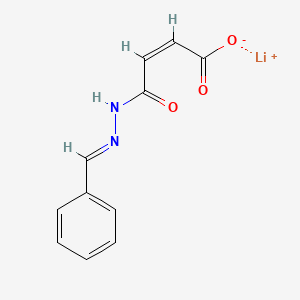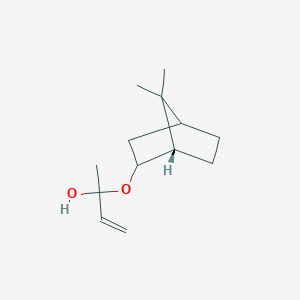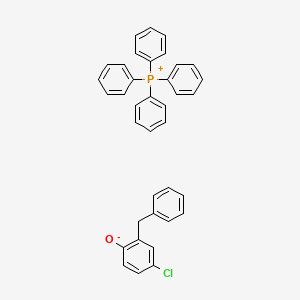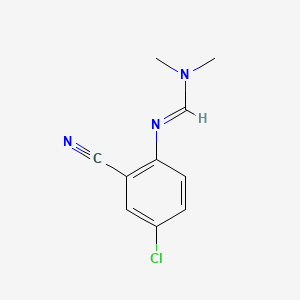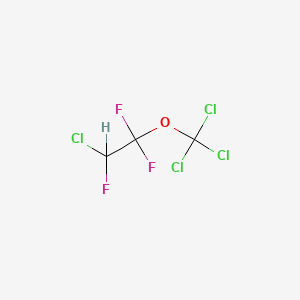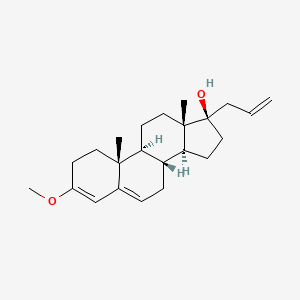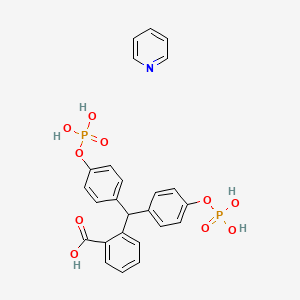
Bromide ion Br-75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The bromide ion, denoted as Br⁻, is the negatively charged form of the element bromine, which belongs to the halogens group on the periodic table. Bromide ions are commonly found in nature, particularly in seawater, and have a variety of applications in different fields, including medicine, industry, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromide ions can be synthesized through several methods. One common method involves the dissociation of bromide salts in water. For example, sodium bromide (NaBr) dissociates in water to form sodium ions (Na⁺) and bromide ions (Br⁻): [ \text{NaBr} \rightarrow \text{Na}^+ + \text{Br}^- ]
Another method involves the reaction of hydrogen bromide (HBr) with water, forming hydrobromic acid: [ \text{HBr} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{O}^+ + \text{Br}^- ]
Industrial Production Methods
Industrially, bromide ions are often produced by extracting bromine from seawater or brine pools. This process typically involves the oxidation of bromide ions to bromine using chlorine gas, followed by the reduction of bromine back to bromide ions.
Chemical Reactions Analysis
Types of Reactions
Bromide ions undergo various chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) using oxidizing agents like chlorine or nitric acid. [ 2 \text{Br}^- + \text{Cl}_2 \rightarrow 2 \text{Cl}^- + \text{Br}_2 ]
Reduction: Bromine can be reduced back to bromide ions. [ \text{Br}_2 + 2 \text{e}^- \rightarrow 2 \text{Br}^- ]
Substitution: Bromide ions can participate in nucleophilic substitution reactions, where they replace other halide ions in compounds.
Common Reagents and Conditions
Common reagents used in reactions involving bromide ions include chlorine, nitric acid, and various organic compounds. Reaction conditions often involve aqueous solutions and controlled temperatures.
Major Products
The major products formed from reactions involving bromide ions include bromine, hydrobromic acid, and various brominated organic compounds.
Scientific Research Applications
Bromide ions have numerous applications in scientific research:
Chemistry: Bromide ions are used in the synthesis of various organic and inorganic compounds. They are also used as catalysts in certain reactions.
Biology: Bromide ions are used in biological research to study ion transport and membrane potential in cells.
Medicine: Bromide salts have been used as sedatives and anticonvulsants. They are also used in veterinary medicine.
Industry: Bromide ions are used in the production of flame retardants, photographic chemicals, and drilling fluids.
Mechanism of Action
The mechanism by which bromide ions exert their effects varies depending on the application. In biological systems, bromide ions can affect ion channels and membrane potentials, influencing cellular activity. In chemical reactions, bromide ions can act as nucleophiles, participating in substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Chloride ions (Cl⁻): Similar to bromide ions, chloride ions are also halides and participate in similar chemical reactions. chloride ions are more abundant and less reactive than bromide ions.
Iodide ions (I⁻): Iodide ions are also halides but are less reactive than bromide ions. They are used in different applications, such as in thyroid treatments.
Uniqueness
Bromide ions are unique in their balance of reactivity and stability. They are more reactive than chloride ions but less reactive than iodide ions, making them suitable for a wide range of applications in different fields.
Properties
CAS No. |
101970-18-7 |
|---|---|
Molecular Formula |
Br- |
Molecular Weight |
74.92581 g/mol |
IUPAC Name |
bromine-75(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1-5 |
InChI Key |
CPELXLSAUQHCOX-FTXFMUIASA-M |
Isomeric SMILES |
[75Br-] |
Canonical SMILES |
[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



